![molecular formula C11H9BrN2O4 B1413969 Ethyl 3-bromo-2-cyano-4-nitrophenylacetate CAS No. 1807021-07-3](/img/structure/B1413969.png)
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate (EBNCNPA) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a colorless, crystalline solid with a molecular formula of C8H7BrN2O4. This compound is used in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. EBNCNPA is also used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction.
Mechanism of Action
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as a catalyst in a number of chemical reactions. In the Wittig reaction, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as a base to deprotonate an aldehyde or ketone, resulting in the formation of an alkene. In the Heck reaction, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as an oxidant to oxidize an alkene to an aldehyde or ketone.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is not known to have any direct biochemical or physiological effects. However, it has been used as a catalyst in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals.
Advantages and Limitations for Lab Experiments
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and it can be used as a catalyst in a number of chemical reactions. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is not very stable and has a tendency to decompose in the presence of light or heat.
Future Directions
The future directions for Ethyl 3-bromo-2-cyano-4-nitrophenylacetate are numerous. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can also be used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyamides. Finally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used in the development of new catalysts and reagents for use in a variety of chemical reactions.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has also been used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyamides.
properties
IUPAC Name |
ethyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)11(12)8(7)6-13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGAKBYNCQVZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.